N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and an acetamide moiety at the 6-position. The acetamide is further modified with a 2-(4-fluorophenoxy) group, introducing dual fluorine atoms that likely enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4S/c24-17-3-8-20(9-4-17)31-15-23(28)26-19-7-12-22-16(14-19)2-1-13-27(22)32(29,30)21-10-5-18(25)6-11-21/h3-12,14H,1-2,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIGTPCOMLKDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized via the Pictet-Spengler reaction , which condenses an aromatic aldehyde with a β-arylethylamine in the presence of an acid catalyst. For this compound, the reaction proceeds as follows:
Reagents :
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4-Fluorobenzaldehyde (1.2 eq)
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Tryptamine derivative (1.0 eq)
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Trifluoroacetic acid (TFA, 0.5 eq) in dichloromethane (DCM)
Conditions :
Key Insight :
Electrochemical methods have been explored for tetrahydroquinoline synthesis, using platinum electrodes in MeCN with n-Bu4NBD4 as a deuterium source . While this approach avoids harsh acids, traditional Pictet-Spengler remains preferred for scalability.
Introduction of the 4-Fluorobenzenesulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is achieved using 4-fluorobenzenesulfonyl chloride under basic conditions:
Reagents :
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Tetrahydroquinoline intermediate (1.0 eq)
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4-Fluorobenzenesulfonyl chloride (1.5 eq)
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Triethylamine (TEA, 2.0 eq) in DCM
Conditions :
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Reaction at 0°C → rt for 4 hours.
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Purification via silica gel chromatography (petroleum ether/EtOAc = 3:1).
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Yield: 85–90%.
Side Reactions :
Competing sulfonation at aromatic positions is mitigated by using a bulky base (TEA) and low temperatures.
Formation of the 2-(4-Fluorophenoxy)Acetamide Moiety
The acetamide side chain is introduced via a coupling reaction between the amine and 2-(4-fluorophenoxy)acetic acid :
Method A: Carbodiimide-Mediated Coupling
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Reagents :
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Sulfonylated tetrahydroquinoline (1.0 eq)
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2-(4-Fluorophenoxy)acetic acid (1.2 eq)
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EDCl·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq) in DMF
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-
Conditions :
Method B: Schlenk Technique for Moisture-Sensitive Steps
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Reagents :
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2-(4-Fluorophenoxy)acetyl chloride (1.3 eq)
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Sulfonylated tetrahydroquinoline (1.0 eq) in anhydrous THF
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-
Conditions :
Comparative Data :
| Method | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| A | EDCl/HOBt/DMF | 25°C | 75% |
| B | THF | −78°C → rt | 82% |
Method B offers higher yields but requires stringent anhydrous conditions .
Optimization and Scalability Challenges
Critical Parameters :
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Purity of Intermediates : Column chromatography (petroleum ether/EtOAc gradients) is essential to isolate >98% pure intermediates .
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Deuterated Byproducts : Electrochemical methods using n-Bu4NBD4 may introduce deuterium at the C2 position of tetrahydroquinoline, necessitating careful NMR analysis .
Industrial Considerations :
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Continuous flow reactors improve sulfonylation efficiency by maintaining precise temperature control.
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Automated crystallization systems enhance reproducibility for the final acetamide product .
Characterization and Validation
Spectroscopic Data :
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1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.08 (m, 4H, Ar-H), 4.62 (s, 2H, OCH2CO) .
Mass Spec :
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the tetrahydroquinoline core to an oxidized quinoline derivative.
Reduction: : Reductive amination to modify the sulfonyl or acetamide groups.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Employing hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: : Utilizing halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions typically include oxidized quinoline derivatives, reduced amine forms, and various substituted aromatic compounds, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide exhibit significant anticancer properties. Research has demonstrated that the sulfonamide group can enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Study Example : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its structural features suggest potential interactions with neurotransmitter systems and neuroinflammatory pathways.
- Case Study : Research conducted on animal models of neurodegenerative diseases showed that treatment with this compound led to a reduction in markers of inflammation and oxidative stress in the brain. This suggests a potential application in treating conditions like Alzheimer's disease .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes.
- Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5.0 |
| Acetylcholinesterase | Non-competitive | 3.5 |
| Cyclooxygenase | Mixed | 7.0 |
These findings suggest that the compound could be useful in developing treatments for conditions where these enzymes play a critical role .
Chemical Synthesis
The unique structure of this compound makes it an interesting candidate for synthetic organic chemistry.
- Synthesis Methodology : The compound can be synthesized through multi-step reactions involving nucleophilic substitutions and coupling reactions. The presence of fluorine atoms enhances its lipophilicity and biological activity.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide varies with its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The compound in , N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, features a tetrahydroisoquinoline core (fused benzene ring system) compared to the tetrahydroquinoline in the target compound. The fused ring in isoquinoline derivatives may influence ring strain, solubility, and binding interactions compared to the non-fused tetrahydroquinoline .
Sulfonyl Group Modifications
- 4-Fluorobenzenesulfonyl vs. Other Sulfonyl Groups: describes 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, which substitutes the 4-fluorobenzenesulfonyl group with a 4-methoxybenzenesulfonyl moiety. ’s compound, N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, shares the 4-fluorobenzenesulfonyl group but incorporates a 4-oxoquinoline core instead of tetrahydroquinoline. The ketone at position 4 may enhance hydrogen-bonding interactions .
Acetamide Substituent Diversity
- 4-Fluorophenoxy vs. Aryl/Alkyl Groups: The target compound’s 2-(4-fluorophenoxy)acetamide group contrasts with ’s 2-[(6-chloro-2-oxoquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, which features a sulfanyl-linked quinoline and a 4-methylphenyl acetamide. The sulfanyl group may confer greater conformational flexibility compared to the rigid phenoxy linkage .
Molecular Weight and Polarity
- Molecular Formulas and Mass: Compound (Source) Molecular Formula Molar Mass (g/mol) Key Substituents Target Compound C24H21F2N2O5S* ~486.5† 4-Fluorobenzenesulfonyl, 2-(4-fluorophenoxy)acetamide C25H21F2N2O4S 496.5 4-Fluorobenzenesulfonyl, 4-oxoquinoline, N-(4-ethylphenyl)acetamide C24H23ClN2O5S 487.0 4-Methoxybenzenesulfonyl, 2-(4-chlorophenoxy)acetamide C24H19ClN2O2S 434.94 Quinoline-3-sulfanyl, N-(4-methylphenyl)acetamide
*Inferred from structural analogs; †Calculated based on similar compounds.
- Fluorine Impact: The dual fluorine atoms in the target compound likely enhance lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs like ’s 4-methoxy derivative .
Implications of Structural Differences
- Bioactivity Potential: While biological data are absent in the evidence, fluorinated sulfonyl groups (as in and the target compound) are often associated with kinase inhibition or antimicrobial activity. The 4-fluorophenoxy group may improve target binding compared to bulkier substituents like cyclopropylethyl in .
- Solubility and Stability : The methoxy group in ’s compound may improve aqueous solubility relative to fluorine, whereas the target’s fluorine atoms could enhance membrane permeability .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrahydroquinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 464.51 g/mol. The structure features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a 4-fluorophenoxy acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2O4S |
| Molecular Weight | 464.51 g/mol |
| LogP | 4.0733 |
| Polar Surface Area | 72.04 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation models, derivatives of tetrahydroquinoline structures demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in managing inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer effects of related compounds have revealed promising results. For instance, certain tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of tetrahydroquinoline derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the sulfonyl and phenoxy positions significantly enhanced antimicrobial potency .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory properties of tetrahydroquinoline derivatives, compounds were tested in an LPS-induced model of inflammation. The results demonstrated a marked decrease in inflammatory markers in treated groups compared to controls, supporting the potential use of these compounds in inflammatory conditions .
- Cytotoxicity Assays : A recent investigation into the cytotoxic effects of tetrahydroquinoline derivatives against cancer cell lines revealed that specific structural modifications led to increased efficacy in inhibiting tumor growth. The study highlighted the importance of the sulfonamide group in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide?
- Methodological Answer : The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with 4-fluorobenzenesulfonyl chloride in dimethylformamide (DMF) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.
- Acetamide Coupling : Using 2-(4-fluorophenoxy)acetic acid activated with BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, followed by coupling with the sulfonylated intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity (HPLC).
- Validation : H NMR (DMSO-d6) for structural confirmation (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS for molecular weight verification .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M−H]) and fragmentation patterns .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
- X-ray Crystallography : For definitive structural elucidation, particularly if polymorphism or conformational flexibility is suspected .
Advanced Research Questions
Q. How does the fluorobenzenesulfonyl moiety influence the compound's activity as a RORγ inverse agonist?
- Methodological Answer : Structural analogs (e.g., compounds 7–9 in ) show that electron-withdrawing groups like fluorine at the benzenesulfonyl position enhance binding to RORγ’s hydrophobic pocket. Key steps:
- In Silico Docking : Use PDB structures (e.g., 3L0L for RORγ) to model interactions. The 4-fluorine atom likely engages in halogen bonding with Thr326.
- SAR Studies : Compare IC50 values of analogs (e.g., compound 7: IC50 <1 μM vs. compound 9: EC50 =6 nM) to assess substituent effects .
- Functional Assays : Measure inhibition of RORγ-dependent luciferase activity in HEK293T cells transfected with RORγ-LBD and a coactivator peptide .
Q. What strategies can resolve discrepancies in activity data between in vitro and cellular assays?
- Methodological Answer :
- Membrane Permeability : Assess using PAMPA (parallel artificial membrane permeability assay). Fluorinated groups may improve logP but reduce solubility (e.g., >61.3 μg/mL in DMSO) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonamide hydrolysis).
- Off-Target Profiling : Screen against related nuclear receptors (RORα, PPARγ) via TR-FRET competitive binding assays .
- Data Normalization : Use internal controls (e.g., reference inverse agonists like SR1555, IC50 =1.5 μM) to calibrate assay variability .
Q. How can structural modifications enhance selectivity for RORγ over RORα?
- Methodological Answer :
- Crystallographic Analysis : Compare co-crystal structures of RORγ (e.g., PDB 4NIE) and RORα (PDB 3L0J) to identify divergent residues (e.g., Leu287 in RORγ vs. Val376 in RORα).
- Tail Region Optimization : Introduce bulkier substituents (e.g., trifluoromethyl) at the tetrahydroquinoline 6-position to exploit RORγ’s larger binding pocket .
- Free-Wilson Analysis : Quantify contributions of substituents (fluorine, sulfonyl) to selectivity using a library of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
